molecular formula C10H14BBrN2O2 B14083438 (2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

(2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

Cat. No.: B14083438
M. Wt: 284.95 g/mol
InChI Key: YKTLBQSYTRGJND-UHFFFAOYSA-N
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Description

(2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: DMF, toluene, ethanol

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Alcohols and Ketones: Formed through oxidation

    Hydrogenated Derivatives: Formed through reduction

    Substituted Derivatives: Formed through nucleophilic substitution

Scientific Research Applications

(2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridinylboronic acid
  • Phenylboronic acid
  • Pinacol boronic esters

Uniqueness

(2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to its combination of a boronic acid group with a bromopyridine and piperidine moiety. This structure allows for versatile reactivity in various chemical transformations and provides a valuable scaffold for the synthesis of complex molecules .

Properties

Molecular Formula

C10H14BBrN2O2

Molecular Weight

284.95 g/mol

IUPAC Name

(2-bromo-6-piperidin-4-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C10H14BBrN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h5-7,13,15-16H,1-4H2

InChI Key

YKTLBQSYTRGJND-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C2CCNCC2)(O)O

Origin of Product

United States

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